molecular formula C23H19Cl2F3N2O2 B10862900 11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10862900
M. Wt: 483.3 g/mol
InChI Key: FRMXMULOXNPBDI-UHFFFAOYSA-N
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Description

11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through several methods. One common approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound . This method typically involves the reaction of appropriate starting materials in the presence of a catalyst, such as silica-supported fluoroboric acid, under microwave irradiation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl and trifluoroacetyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, in particular, contributes to its stability and reactivity in various applications.

Properties

Molecular Formula

C23H19Cl2F3N2O2

Molecular Weight

483.3 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H19Cl2F3N2O2/c1-22(2)10-15-19(17(31)11-22)20(18-12(24)6-5-7-13(18)25)30(21(32)23(26,27)28)16-9-4-3-8-14(16)29-15/h3-9,20,29H,10-11H2,1-2H3

InChI Key

FRMXMULOXNPBDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=C(C=CC=C4Cl)Cl)C(=O)C1)C

Origin of Product

United States

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